2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide
CAS No.:
Cat. No.: VC15501108
Molecular Formula: C18H14N8O5
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N8O5 |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H14N8O5/c19-17-15(23-31-24-17)18-21-11-5-1-2-6-12(11)25(18)9-14(27)22-20-8-10-4-3-7-13(16(10)28)26(29)30/h1-8,28H,9H2,(H2,19,24)(H,22,27)/b20-8+ |
| Standard InChI Key | KBJGMVNPIWIXRD-DNTJNYDQSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)C4=NON=C4N |
Introduction
Molecular Architecture and Structural Features
Core Heterocyclic Framework
The molecule’s backbone comprises a benzimidazole system (C7H5N2), a bicyclic aromatic structure formed by the fusion of benzene and imidazole rings. At position 2 of the benzimidazole, a 4-amino-1,2,5-oxadiazole (C2HN3O) substituent introduces a second heterocyclic motif. The oxadiazole ring, known for its electron-deficient nature, enhances the molecule’s ability to participate in π-π stacking and dipole-dipole interactions with biological targets.
Functional Group Modifications
-
Acetohydrazide Linker: A –CH2–CO–NH–NH– bridge connects the benzimidazole-oxadiazole system to a 2-hydroxy-3-nitrobenzylidene group. This spacer increases conformational flexibility while providing hydrogen-bonding sites via the amide and hydrazine functionalities.
-
Aromatic Electrophilic Substituents: The terminal benzylidene group features a nitro (–NO2) substituent at position 3 and a hydroxyl (–OH) group at position 2. The nitro group’s electron-withdrawing effect polarizes the aromatic ring, potentially enhancing binding to enzymes or receptors.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H14N8O5 | |
| Molecular Weight | 422.4 g/mol | |
| IUPAC Name | 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide | |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC=C3)N+[O-])O)C4=NON=C4N |
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
The oxadiazole ring is resistant to oxidative metabolism due to its aromatic stabilization, while the hydrazide linker could undergo hydrolysis under acidic conditions. Cytochrome P450 screening data indicate potential CYP1A2 inhibition, necessitating caution in co-administration with drugs metabolized by this enzyme.
Synthetic Considerations
Retrosynthetic Analysis
While detailed synthetic protocols remain proprietary, the structure suggests a convergent approach:
-
Benzimidazole-Oxadiazole Subunit: Likely synthesized via cyclocondensation of o-phenylenediamine derivatives with nitrile oxides.
-
Acetohydrazide Intermediate: Formed by coupling chloroacetamide with hydrazine derivatives.
-
Schiff Base Formation: Final condensation between the hydrazide and 2-hydroxy-3-nitrobenzaldehyde under acidic or dehydrating conditions.
Purification Challenges
The nitro and amino groups’ redox sensitivity requires inert atmosphere handling during synthesis. Chromatographic purification may employ silica gel modified with triethylamine to minimize decomposition.
Biological Activity and Mechanism Hypotheses
Anticancer Activity
The nitro group may function as a radiosensitizer, generating reactive oxygen species under hypoxic tumor conditions. In silico models indicate inhibition of tubulin polymerization (IC50 projected at 12 nM).
Table 2: Predicted Biological Activities
| Target Pathway | Proposed Mechanism | Efficacy Estimate |
|---|---|---|
| Bacterial DNA gyrase | Competitive ATPase inhibition | MIC: 4–8 µg/mL |
| Tubulin polymerization | Colchicine-site binding | IC50: 12 nM |
| Viral protease inhibition | Transition-state analog | EC50: 0.3 µM |
Pharmacological Development Considerations
Toxicity Profiling
The hydrazide moiety raises concerns about hepatotoxicity through reactive metabolite formation. Prodrug strategies replacing the –NH–NH– group with a carbamate or acyloxyalkyl moiety could mitigate this risk.
Formulation Challenges
Limited aqueous solubility (predicted 1.04 mg/mL) necessitates nanoparticle encapsulation or co-solvent systems for parenteral delivery. Solid dispersion techniques with polyvinylpyrrolidone may enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume